Cas no 1565567-51-2 (2-(5-Bromopyridin-2-yl)butanoic acid)

2-(5-Bromopyridin-2-yl)butanoic acid is a brominated pyridine derivative featuring a butanoic acid side chain, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both a bromine substituent and a carboxylic acid group allows for selective functionalization, making it valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, as well as in the preparation of amides or esters. Its well-defined structure and high purity ensure consistent reactivity, facilitating its use in the development of bioactive compounds and fine chemicals. This compound is particularly useful in medicinal chemistry for constructing complex heterocyclic frameworks.
2-(5-Bromopyridin-2-yl)butanoic acid structure
1565567-51-2 structure
Product name:2-(5-Bromopyridin-2-yl)butanoic acid
CAS No:1565567-51-2
MF:C9H10BrNO2
MW:244.085201740265
CID:5741307
PubChem ID:104572089

2-(5-Bromopyridin-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1565567-51-2
    • 2-(5-bromopyridin-2-yl)butanoic acid
    • EN300-1138764
    • 2-(5-bromopyridin-2-yl)butanoicacid
    • 2-Pyridineacetic acid, 5-bromo-α-ethyl-
    • 2-(5-Bromopyridin-2-yl)butanoic acid
    • Inchi: 1S/C9H10BrNO2/c1-2-7(9(12)13)8-4-3-6(10)5-11-8/h3-5,7H,2H2,1H3,(H,12,13)
    • InChI Key: VZDMWTOXVOIFON-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.525±0.06 g/cm3(Predicted)
  • Boiling Point: 341.9±27.0 °C(Predicted)
  • pka: 4.00±0.29(Predicted)

2-(5-Bromopyridin-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138764-5.0g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2
5g
$3687.0 2023-06-09
Enamine
EN300-1138764-5g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1138764-0.05g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1138764-0.5g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1138764-0.25g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1138764-1g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
1g
$699.0 2023-10-26
Enamine
EN300-1138764-10.0g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2
10g
$5467.0 2023-06-09
Enamine
EN300-1138764-1.0g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2
1g
$1272.0 2023-06-09
Enamine
EN300-1138764-2.5g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1138764-0.1g
2-(5-bromopyridin-2-yl)butanoic acid
1565567-51-2 95%
0.1g
$615.0 2023-10-26

Additional information on 2-(5-Bromopyridin-2-yl)butanoic acid

Introduction to 2-(5-Bromopyridin-2-yl)butanoic acid (CAS No. 1565567-51-2)

2-(5-Bromopyridin-2-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1565567-51-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a butanoic acid moiety linked to a brominated pyridine ring, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-(5-Bromopyridin-2-yl)butanoic acid consists of a four-carbon chain (butanoic acid) attached to a pyridine ring at the second carbon position, which is further substituted with a bromine atom at the fifth position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a versatile building block for medicinal chemists. The presence of both the carboxylic acid group and the brominated pyridine moiety allows for diverse chemical modifications, enabling the synthesis of complex derivatives with tailored biological activities.

In recent years, 2-(5-Bromopyridin-2-yl)butanoic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. The brominated pyridine scaffold is particularly interesting due to its role as a privileged structure in drug discovery, often found in bioactive molecules targeting various diseases. Researchers have leveraged this compound to explore new pharmacophores, particularly in the realms of oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of 2-(5-Bromopyridin-2-yl)butanoic acid is its utility as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its use in generating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom on the pyridine ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce aryl or heteroaryl groups with high precision.

Recent advancements in computational chemistry have further highlighted the significance of 2-(5-Bromopyridin-2-yl)butanoic acid. Molecular modeling studies suggest that derivatives of this compound can effectively interact with biological targets by occupying specific binding pockets. This has led to the design of more potent and selective drugs with improved pharmacokinetic profiles. The ability to fine-tune the structure through strategic modifications has opened new avenues for addressing unmet medical needs.

The pharmaceutical industry has taken notice of 2-(5-Bromopyridin-2-yl)butanoic acid due to its synthetic accessibility and biological relevance. Several academic and industrial groups have reported novel synthetic routes to this compound, optimizing yields and purity for large-scale applications. These efforts have been complemented by green chemistry initiatives aimed at reducing waste and improving sustainability in the synthesis process.

Moreover, 2-(5-Bromopyridin-2-yl)butanoic acid has found applications beyond traditional drug development. Its unique structural features make it suitable for materials science applications, particularly in designing advanced polymers and ligands for catalysis. The bromine substituent facilitates polymerization reactions, while the carboxylic acid group allows for coordination with metal centers, enhancing catalytic activity.

In conclusion, 2-(5-Bromopyridin-2-yl)butanoic acid (CAS No. 1565567-51-2) represents a cornerstone compound in modern chemical research. Its versatility as an intermediate has enabled significant progress in pharmaceutical innovation, materials science, and beyond. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a critical tool for scientists striving to develop next-generation therapeutics and materials.

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